4-Deoxi-4-fluoro-D-glucosa

Descripción general

Descripción

4-Deoxy-4-fluoro-D-glucose (FDG) is a fluorinated analog of glucose, an important monosaccharide in biology. It is used in medical imaging, as a tracer for positron emission tomography (PET) scans, and in research and laboratory experiments. FDG is a valuable tool for studying the metabolic processes of cells and tissues, as well as for assessing the efficacy of therapeutic interventions.

Aplicaciones Científicas De Investigación

Imágenes de plantas

4-Deoxi-4-fluoro-D-glucosa (FDG) se ha utilizado en estudios de imágenes de plantas . Es un análogo de la glucosa marcado con [18F]flúor donde el grupo hidroxilo C-2 ha sido reemplazado por un radioisótopo [18F] emisor de positrones . FDG imita químicamente y estructuralmente a la glucosa, y se ha descubierto que su absorción y distribución son similares a las de la glucosa en modelos animales . Se ha utilizado como trazador para la translocación de fotoasimilados en plantas .

Monitoreo de la translocación de radiotrazadores

FDG se ha utilizado para monitorear la translocación de radiotrazadores en plantas . La mayor translocación de la [18F]-radioactividad se puede atribuir a la alta presión osmótica y la fuerza iónica de la solución aplicada de mezcla de FDG y glucosa .

Análisis del transporte de solutos

FDG se ha utilizado para analizar el transporte de solutos en plantas . Esto implica estudiar el movimiento de solutos, como los azúcares, de una parte de la planta a otra .

Estudios de absorción radicular

FDG se ha utilizado en estudios de absorción radicular . Esto implica estudiar cómo las plantas absorben nutrientes y otras sustancias del suelo a través de sus raíces <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Deoxy-4-fluoro-D-glucose, also known as D-Glucose, 4-deoxy-4-fluoro-, is a fluorinated derivative of glucose . Its primary targets are the glucose transporters (GLUT) and hexokinase, which are key players in glucose metabolism . These targets play a crucial role in the uptake and phosphorylation of glucose, respectively .

Mode of Action

4-Deoxy-4-fluoro-D-glucose is taken up by cells via the GLUT transporters, similar to glucose . Once inside the cell, it is phosphorylated by hexokinase . The fluorination at the 4th position of the glucose molecule effectively halts the enzymatic degradation by transaldolase and transketolase . This leads to metabolic trapping of the compound inside the cells .

Biochemical Pathways

The compound affects the pentose phosphate pathway (PPP), a branch of carbohydrate metabolism that shares several common intermediates with glycolysis . The fluorinated glucose derivative is trapped in the cells after phosphorylation, affecting the normal flow of the PPP .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Deoxy-4-fluoro-D-glucose are similar to those of glucose . After intravenous administration, it is rapidly distributed to all organs of the body . Optimal imaging is generally achieved between 30 to 40 minutes after administration . The compound is excreted via the kidneys .

Result of Action

The phosphorylation of 4-Deoxy-4-fluoro-D-glucose prevents the glucose from being released, leading to its accumulation in cells . This accumulation can be visualized using positron emission tomography (PET), making the compound a useful tool for imaging studies .

Action Environment

The action of 4-Deoxy-4-fluoro-D-glucose can be influenced by various environmental factors. For instance, the uptake of the compound by cells can be affected by the osmotic pressure and ionic strength of the solution in which it is administered . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

Análisis Bioquímico

Biochemical Properties

4-Deoxy-4-fluoro-D-glucose is involved in biochemical reactions similar to those of glucose . It interacts with various enzymes and proteins, including glucose phosphate isomerase and phosphofructokinase . These interactions are crucial for its role in metabolic processes .

Cellular Effects

The effects of 4-Deoxy-4-fluoro-D-glucose on cells are complex and multifaceted. It has been shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the outer membrane fraction of cells, leading to the formation of a radiolabeled peptidoglycan-associated protein .

Molecular Mechanism

The molecular mechanism of 4-Deoxy-4-fluoro-D-glucose involves its interactions at the molecular level. It binds with biomolecules and can influence enzyme activity and gene expression . For instance, it has been shown to be taken up by GLUT-1 glucose transporter and phosphorylated by hexokinase .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Deoxy-4-fluoro-D-glucose can change in laboratory settings. This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary over time .

Dosage Effects in Animal Models

The effects of 4-Deoxy-4-fluoro-D-glucose can vary with different dosages in animal models . While specific studies on this compound are limited, research on similar compounds like 2-Deoxy-2-fluoro-D-glucose (FDG) has shown that the uptake of these compounds can be influenced by factors such as blood glucose levels .

Metabolic Pathways

4-Deoxy-4-fluoro-D-glucose is involved in metabolic pathways similar to those of glucose . It interacts with enzymes such as glucose phosphate isomerase and phosphofructokinase, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 4-Deoxy-4-fluoro-D-glucose within cells and tissues involve various transporters and binding proteins . For instance, it is taken up by the GLUT-1 glucose transporter . The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

While specific studies on this compound are limited, research on similar compounds like FDG has shown that these compounds can be localized in various subcellular compartments .

Propiedades

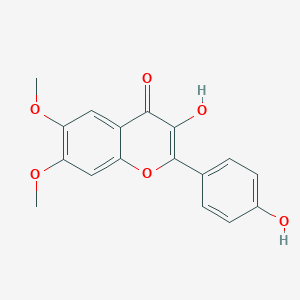

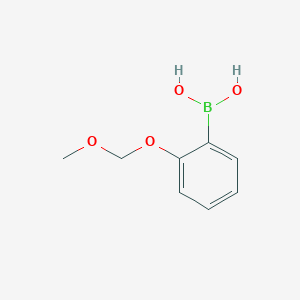

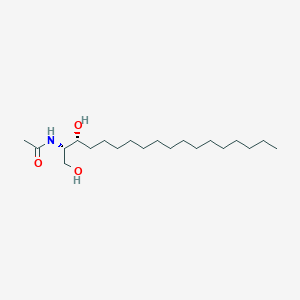

IUPAC Name |

(2R,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEGLMFBNPWYQO-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951816 | |

| Record name | 4-Deoxy-4-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29218-07-3 | |

| Record name | 4-Deoxy-4-fluoro-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxy-4-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

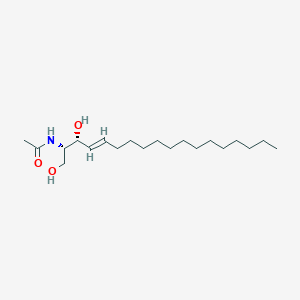

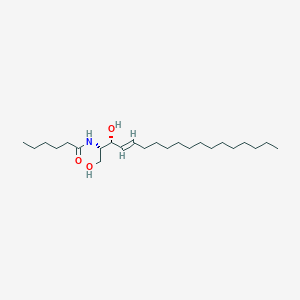

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)

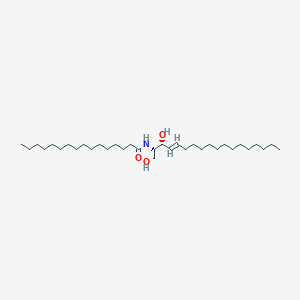

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)

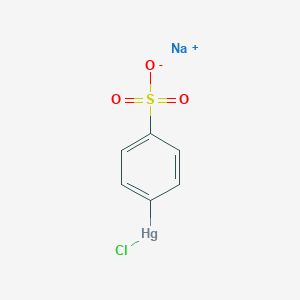

![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)